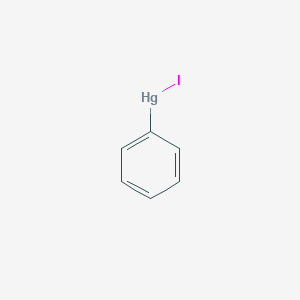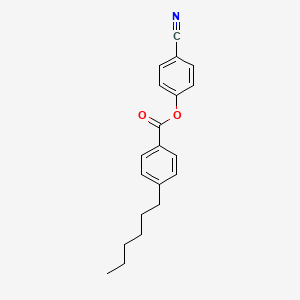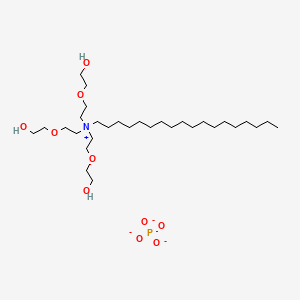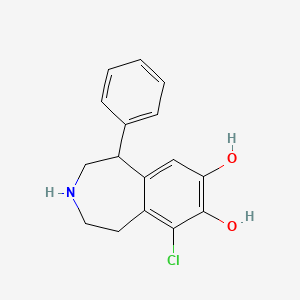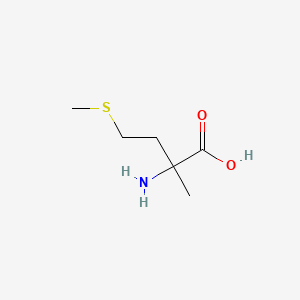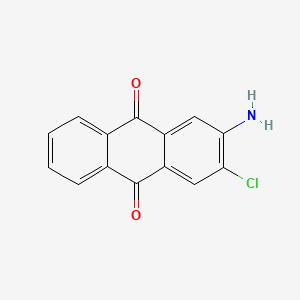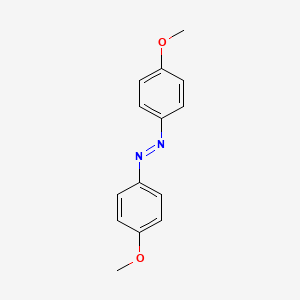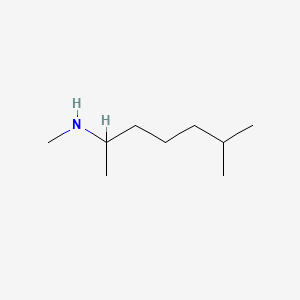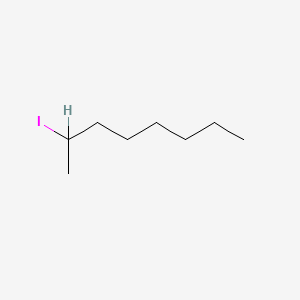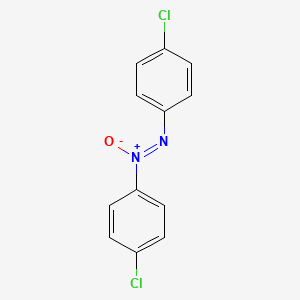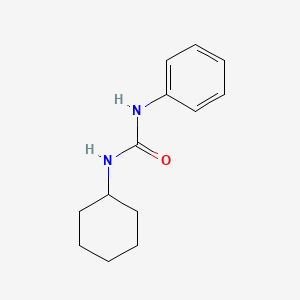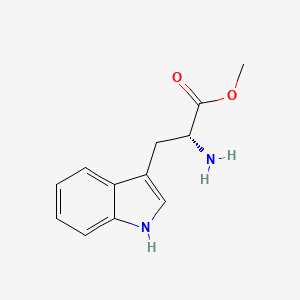
(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : A study by Missoum et al. (2013) investigated the use of derivatives of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate as corrosion inhibitors. They found that these compounds are effective in preventing corrosion of C38 steel in hydrochloric acid, offering over 95% protection at certain concentrations. This highlights the compound's potential in industrial applications where corrosion resistance is vital (Missoum et al., 2013).
Crystal Structure Analysis : Research by Jian Li, Zunjun Liang, and X. Tai (2009) focused on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, a closely related compound. Their study provided insights into the molecular geometry and stabilizing interactions within the crystal structure, contributing to a deeper understanding of the compound's physical properties (Jian Li, Zunjun Liang, & X. Tai, 2009).
Chemical Synthesis : A paper by H. Zhong et al. (1999) described an efficient method for synthesizing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in producing certain pharmacologically active compounds. This showcases the importance of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate in the synthesis of complex molecules (H. Zhong et al., 1999).
Antimicrobial Activity : Radhakrishnan, Balakrishnan, and Selvaraj (2020) studied Schiff bases derived from Tryptophan, which includes the (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate structure. They found significant antimicrobial activity in their compounds, indicating potential applications in medical and pharmaceutical fields (S. Radhakrishnan, Rajeswari Balakrishnan, & A. Selvaraj, 2020).
- . They found that these compounds exhibited good inhibition efficiency, highlighting their potential use in protecting metal surfaces in corrosive environments (Vikneshvaran & Velmathi, 2017).
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate | |
CAS RN |
22032-65-1 | |
| Record name | D-Tryptophan, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022032651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

